molecular formula C22H18N6O3S B3682015 N-[[2-(4-ethylphenyl)benzotriazol-5-yl]carbamothioyl]-4-nitrobenzamide

N-[[2-(4-ethylphenyl)benzotriazol-5-yl]carbamothioyl]-4-nitrobenzamide

Cat. No.: B3682015
M. Wt: 446.5 g/mol
InChI Key: QOTSTPUDCNBJCM-UHFFFAOYSA-N
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Description

N-[[2-(4-ethylphenyl)benzotriazol-5-yl]carbamothioyl]-4-nitrobenzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzotriazole moiety, a nitrobenzamide group, and an ethylphenyl substituent, which collectively contribute to its distinct chemical behavior.

Properties

IUPAC Name

N-[[2-(4-ethylphenyl)benzotriazol-5-yl]carbamothioyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O3S/c1-2-14-3-8-17(9-4-14)27-25-19-12-7-16(13-20(19)26-27)23-22(32)24-21(29)15-5-10-18(11-6-15)28(30)31/h3-13H,2H2,1H3,(H2,23,24,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTSTPUDCNBJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(4-ethylphenyl)benzotriazol-5-yl]carbamothioyl]-4-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzotriazole core, followed by the introduction of the ethylphenyl group through electrophilic aromatic substitution. The final steps involve the formation of the carbamothioyl linkage and the attachment of the nitrobenzamide group. Common reagents used in these reactions include thionyl chloride, ethylbenzene, and nitrobenzoyl chloride, under conditions such as refluxing in anhydrous solvents and the use of catalysts like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(4-ethylphenyl)benzotriazol-5-yl]carbamothioyl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, leading to the formation of corresponding amines.

    Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

N-[[2-(4-ethylphenyl)benzotriazol-5-yl]carbamothioyl]-4-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-[[2-(4-ethylphenyl)benzotriazol-5-yl]carbamothioyl]-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can bind to specific sites on proteins, altering their function. The nitrobenzamide group may participate in redox reactions, influencing cellular processes. The compound’s overall effect is a result of these interactions, leading to changes in biochemical pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(4-ethylphenyl)benzotriazol-5-yl]carbamothioyl]-2-phenoxyacetamide
  • N-[[2-(4-ethylphenyl)benzotriazol-5-yl]carbamothioyl]-3-fluorobenzamide

Uniqueness

N-[[2-(4-ethylphenyl)benzotriazol-5-yl]carbamothioyl]-4-nitrobenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the benzotriazole and nitrobenzamide moieties allows for a wide range of interactions with biological targets, making it a versatile compound in research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[2-(4-ethylphenyl)benzotriazol-5-yl]carbamothioyl]-4-nitrobenzamide
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N-[[2-(4-ethylphenyl)benzotriazol-5-yl]carbamothioyl]-4-nitrobenzamide

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